8-Methyl-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one
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Overview
Description
8-Methyl-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound with a unique structure that combines elements of indenoquinoline and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. The process begins with the preparation of the indenoquinoline core, followed by the introduction of the methylamino group at the 10th position and the methyl group at the 8th position. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
8-Methyl-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8,10-Dichloroindeno(1,2-b)quinolin-11-one
- 8-Methyl-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one
Uniqueness
8-Methyl-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
93695-74-0 |
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Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
8-methyl-10-(methylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H14N2O/c1-10-7-8-14-13(9-10)16(19-2)15-17(20-14)11-5-3-4-6-12(11)18(15)21/h3-9H,1-2H3,(H,19,20) |
InChI Key |
QQIJYARXAPPJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C3=C2NC |
Origin of Product |
United States |
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